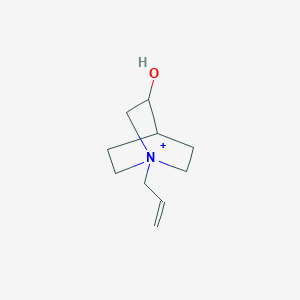

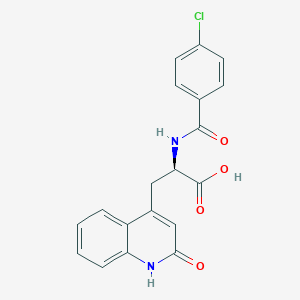

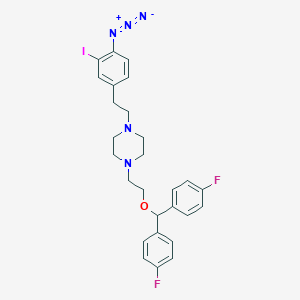

![molecular formula C₁₇H₂₇NO₆ B051207 (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 681282-72-4](/img/structure/B51207.png)

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of adamantane derivatives, such as α-imino derivatives of 1-adamantylacetic and (3-hydroxy-1-adamantyl)acetic acids, involves the preparation of isopropyl esters through hydrogenation of corresponding oximes on Raney nickel, showcasing the chemical versatility of adamantane-based compounds (Reznikov, Martynova, Sibiryakova, & Klimochkin, 2015). Similarly, self-acylation methods and the use of trifluoroacetic anhydride have been employed to synthesize 2,4-bis(1-adamantyl)acetoacetic acid and its derivatives, demonstrating the adaptability of adamantyl groups in synthetic chemistry (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).

Molecular Structure Analysis

The adamantane structure imparts a unique three-dimensional framework to its derivatives, influencing their chemical reactivity and physical properties. The adamantyl group, being a highly branched, cage-like structure, contributes to the stability and rigidity of molecules, as evidenced by structural studies of various adamantane derivatives (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).

Chemical Reactions and Properties

Adamantane derivatives participate in a range of chemical reactions, owing to the reactivity of their functional groups. For example, the self-acylation process leading to the formation of bis(adamantyl)acetoacetic acids involves the formation of mixed anhydrides, showcasing the chemical versatility of the adamantyl moiety (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010). Furthermore, the synthesis of α-imino derivatives highlights the capacity for functionalization of the adamantyl scaffold (Reznikov, Martynova, Sibiryakova, & Klimochkin, 2015).

Applications De Recherche Scientifique

Pyrolysis of Polysaccharides

The pyrolysis of polysaccharides has been studied to understand the chemical mechanisms involved in the formation of small carbon compounds like acetic acid. The study explored the effects of linkage types and inorganic additives on pyrolytic pathways, which could be relevant in the context of chemical reactions involving acetic acid derivatives (Ponder & Richards, 2010).

Organic Acid Vapors and Corrosion

Research on the effects of organic acid vapors, including acetic acid, on the corrosion of metals such as copper, could provide insights into the stability and reactivity of complex organic acids in various environments (Bastidas & La Iglesia, 2007).

Adamantylated Compounds

The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been reviewed, indicating the significance of adamantyl groups in enhancing the efficacy and selectivity of pharmaceuticals. This review could offer a perspective on the role of the adamantyl group in the compound of interest (Shokova & Kovalev, 2013).

Propriétés

IUPAC Name |

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYYESJIBYSDAL-HBMIPKKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3C[C@](C1)(C[C@@](C3)(C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466333 |

Source

|

| Record name | TRI048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

CAS RN |

681282-72-4 |

Source

|

| Record name | TRI048 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

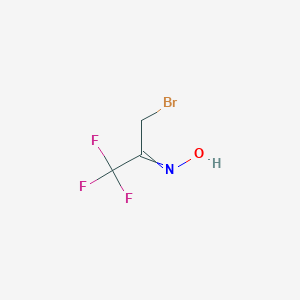

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

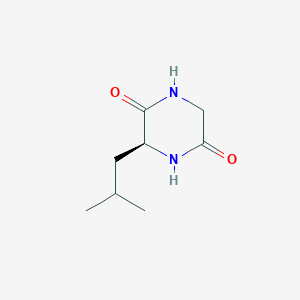

![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)

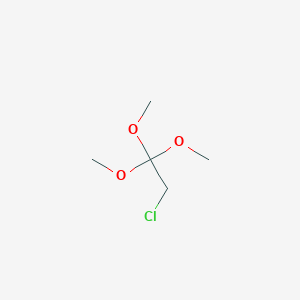

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)